molecular formula C8H4F3N3O B2843520 2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 143309-81-3

2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B2843520
CAS No.: 143309-81-3
M. Wt: 215.135
InChI Key: BCFPZJRDESOERP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one (CAS 115652-65-8) is a heterocyclic compound with a pyrido-pyrazinone core and a trifluoromethyl (-CF₃) substituent at the C2 position. Its molecular formula is C₈H₄F₃N₃O, and it exhibits a melting point of 104.5–105.5°C and a predicted pKa of -0.18, indicating weak acidic character . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name

2-(trifluoromethyl)-4H-pyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)5-7(15)14-6-4(13-5)2-1-3-12-6/h1-3H,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFPZJRDESOERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=N2)C(F)(F)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially or fully reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-(Trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Aldose Reductase Inhibitors (ARIs)

Pyrido[2,3-b]pyrazin-3(4H)-one derivatives with C2 aromatic substituents (e.g., phenoxyl groups) and N4 acetic acid groups have been extensively studied as ARIs. Key examples include:

Compound C2 Substituent N4 Substituent IC₅₀ (AKR1B1) Antioxidant Activity (DPPH) Source
9c Styryl with -OH Acetic acid 0.009 µM Comparable to Trolox
4j, 4k, 4l 3,5-Dihydroxyphenoxyl Acetic acid 0.023–0.045 µM High radical scavenging

Key Differences :

  • Trifluoromethyl vs. The absence of an N4 acetic acid moiety in the target compound further distinguishes it from these ARIs, which rely on this group for enzyme inhibition .
  • Biological Activity : While ARIs like 9c show submicromolar IC₅₀ values, the target compound’s activity remains uncharacterized. Its lack of polar N4 substituents may reduce affinity for aldose reductase.

Anticancer Agents

Derivatives with C2 hydrazonyl groups exhibit cytotoxicity:

Compound C2 Substituent Cell Lines Tested (IC₅₀) Source
2-Hydrazonyl Hydrazine derivatives A549, MDA-MB-231, HT-29 (µM range)
2u (4-CF₃ benzaldehyde hydrazone) Trifluoromethyl hydrazone A2058 melanoma (64% inhibition at 10⁻⁵ M)

Key Differences :

  • Substituent Effects : The target compound’s direct -CF₃ substitution (vs. hydrazone-linked -CF₃ in 2u) may influence cellular uptake or target engagement. Hydrazonyl derivatives likely act via different mechanisms (e.g., topoisomerase inhibition) .
  • Potency : Compound 2u’s moderate activity suggests that -CF₃ groups can enhance antiproliferative effects, but structural optimization is required for the target compound.

Key Differences :

  • Toxicity: Amino-substituted analogs (e.g., 2-aminopyrido[2,3-b]pyrazin-3(4H)-one) show acute toxicity, requiring stringent safety protocols. The -CF₃ group’s impact on toxicity is unclear but may improve stability .
  • Solubility : The target compound’s low solubility (predicted) contrasts with hydroxylated ARIs, which benefit from -OH groups enhancing aqueous solubility .

Structure-Activity Relationship (SAR) Insights

  • C2 Position : Electron-withdrawing groups (-CF₃) vs. electron-donating groups (-OH, -OCH₃) critically modulate enzyme affinity and antioxidant capacity. -CF₃ may enhance membrane permeability but reduce polar interactions with targets like aldose reductase .
  • N4 Position : Acetic acid substituents are essential for ARIs, enabling ionic interactions with AKR1B1’s active site. The target compound’s unsubstituted N4 limits its utility in this context .

Biological Activity

Overview

2-(Trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound notable for its fused pyridine and pyrazine ring system. Its unique trifluoromethyl substitution enhances its chemical properties, making it a significant focus in medicinal chemistry. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H4_4F3_3N3_3O
  • Molecular Weight : 215.13 g/mol
  • CAS Number : 143309-81-3

Mechanisms of Biological Activity

This compound exhibits several biological activities:

  • Aldose Reductase Inhibition :
    • This compound has been identified as an inhibitor of aldose reductase, an enzyme involved in diabetic complications. The inhibition of this enzyme can potentially mitigate the progression of diabetic neuropathy and retinopathy by reducing sorbitol accumulation in cells.
  • Antioxidant Properties :
    • The compound has demonstrated antioxidant capabilities, suggesting its potential in managing oxidative stress-related disorders. By scavenging free radicals, it may contribute to cellular protection against oxidative damage.
  • Electrochemical DNA Sensing :
    • Research indicates that this compound can interact with DNA, which may influence gene expression and cellular metabolism. This property is particularly relevant for developing biosensors and therapeutic agents targeting genetic material.

Inhibition Studies

A study evaluating the inhibitory effects of various compounds on aldose reductase found that this compound exhibited significant activity, with an IC50_{50} value indicating effective inhibition compared to standard inhibitors used in diabetes treatment.

Antioxidant Activity Assessment

The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses a strong capacity to neutralize free radicals, outperforming some known antioxidant compounds .

Electrochemical Applications

In electrochemical DNA sensing applications, the compound showed promising results in selectively binding to specific DNA sequences, indicating potential for use in diagnostic tools and targeted therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazineStructureContains a methylpropyl substituent; used in drug discovery.
QuinoxalineStructureLacks the trifluoromethyl group; known for antimicrobial properties.
Pyrido[3,4-b]pyrazineStructureDifferent nitrogen placement; exhibits unique reactivity patterns.

The unique trifluoromethyl substitution in this compound enhances its reactivity compared to similar compounds, contributing to its distinct biological activity profile.

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